Bis(trimethylsilyl) hydrogen phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(trimethylsilyl) hydrogen phosphate is a useful research compound. Its molecular formula is C6H19O4PSi2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

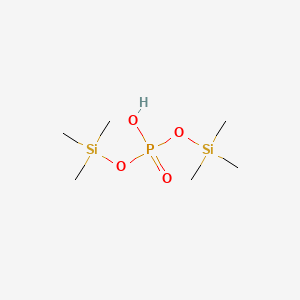

Chemical Properties and Structure

Bis(trimethylsilyl) hydrogen phosphate has the molecular formula C6H19O4PSi2 and is classified as an organosilicon compound. Its structure consists of a phosphate group bonded to two trimethylsilyl groups, which enhances its reactivity and stability in various chemical reactions .

Synthesis and Reactivity

BTMSP can be synthesized through the reaction of hypophosphorous acid with trimethylsilyl chloride. This compound acts as a silylating agent, facilitating the protection of various functional groups during chemical transformations. Its ability to form stable silyl derivatives makes it particularly useful in gas chromatography (GC) for the analysis of polar compounds .

Applications in Organic Chemistry

- Silylation Reactions :

- Catalysis :

- Derivatization Agent :

Materials Science Applications

- Electrolyte Additives :

- Polymer Chemistry :

Table 1: Summary of Applications of BTMSP

Case Studies

- Case Study 1: Silylation Efficiency : A study demonstrated that using BTMSP for the silylation of alcohols resulted in higher yields compared to traditional methods. The reaction conditions were optimized to achieve complete conversion within a shorter reaction time .

- Case Study 2: Battery Performance : Research on LiTMSP showed that its inclusion as an electrolyte additive improved battery performance at low temperatures by maintaining ionic conductivity, thereby enhancing overall efficiency during discharge cycles .

化学反应分析

Reaction with Hydrogen Fluoride (HF) in Electrolyte Systems

Bis(trimethylsilyl) hydrogen phosphate and its lithium derivative, lithium bis(trimethylsilyl) phosphate (LiTMSP), exhibit HF-scavenging properties in lithium-ion battery electrolytes. The trimethylsilyl (TMS) groups react with HF, a byproduct of LiPF₆ hydrolysis, to form stable TMS fluoride (TMS-F) and mitigate transition-metal dissolution from cathode materials like LiNi₁.₅Mn₀.₅O₄ (LNMO):

(TMS)2PO4Li+HF→TMS-F+LiH2PO4

This reaction reduces Ni and Mn dissolution by 62% and 25%, respectively, as shown below:

| Transition Metal | Dissolution in STD Electrolyte (ppb) | Dissolution with LiTMSP (ppb) |

|---|---|---|

| Mn | 1350 | 1010 |

| Ni | 530 | 200 |

The HF-scavenging effect also enhances graphite electrode stability by forming a LiTMSP-derived passivation layer, reducing interfacial resistance by 40% after 100 cycles at 45°C .

Surface Film Formation on Electrodes

In LNMO/graphite lithium-ion batteries, LiTMSP forms a conductive Li⁺-permeable film on graphite electrodes, suppressing electrolyte decomposition and transition-metal-induced degradation. Key characteristics of the film include:

-

Reduced Electrode Resistance : Electrochemical impedance spectroscopy (EIS) shows a 30% decrease in graphite electrode resistance.

-

Enhanced Rate Performance : Cells with LiTMSP exhibit 15% higher capacity retention at 2C rates compared to standard electrolytes .

Synthetic Preparation of LiTMSP

LiTMSP is synthesized via a reaction between tris(trimethylsilyl) phosphate and lithium tert-butoxide in toluene:

(TMS)3PO4+LiOt-Bu→(TMS)2PO4Li+TMS-Ot-Bu

Synthesis Data :

-

Yield: 82%

-

Purity: >99% (¹H NMR)

-

Melting Point: >250°C

Reactivity with Electrophilic Partners

BTSP reacts preferentially with N-silylamides over nitriles in the presence of BSA, leading to unexpected α-aminophosphinate byproducts. For example, BTSP reacts with N-silylacetamide to form methyl-substituted AMBPi instead of phenyl derivatives .

Stability and Disproportionation

Under acidic conditions or with certain Lewis acids (e.g., BF₃·OEt₂), BTSP undergoes disproportionation:

2(TMS)2PO4H→(TMS)3PO4+H3PO4

This side reaction is minimized using ZnI₂ or TMSOTf, which stabilize intermediates .

属性

CAS 编号 |

55518-04-2 |

|---|---|

分子式 |

C6H19O4PSi2 |

分子量 |

242.36 g/mol |

IUPAC 名称 |

bis(trimethylsilyl) hydrogen phosphate |

InChI |

InChI=1S/C6H19O4PSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3,(H,7,8) |

InChI 键 |

HVGFMUJLKBGRSF-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OP(=O)(O)O[Si](C)(C)C |

规范 SMILES |

C[Si](C)(C)OP(=O)(O)O[Si](C)(C)C |

Pictograms |

Flammable; Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。